1-(5-Fluoro-1-benzothiophene-2-carbonyl)-3-({5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a complex organic molecule that contains several different functional groups, including a benzothiophene, a triazolopyrimidine, and an azetidine ring. The presence of these functional groups suggests that this compound could have interesting chemical properties and potential applications in various fields, such as medicinal chemistry or materials science .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each targeting a different part of the molecule. For example, the benzothiophene and triazolopyrimidine units could be synthesized separately and then combined using various coupling reactions .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques such as NMR and X-ray crystallography could be used to determine its structure .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the different functional groups present in its structure. For example, the carbonyl group could be involved in nucleophilic addition reactions, while the azetidine ring could participate in ring-opening reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, and solubility, would be influenced by factors such as its molecular structure and the nature of its functional groups .Scientific Research Applications
Antibacterial Agents
Compounds with the azetidine moiety, like the one , have been explored for their antibacterial properties. For instance, the synthesis and evaluation of azetidinylquinolones have shown significant antibacterial activity, indicating the importance of the azetidine and its stereochemistry in enhancing in vitro activity and oral efficacy (Frigola et al., 1995).
Anticonvulsant and Antidepressant Activities
Pyrido[2,3-d]pyrimidine derivatives, which share a similar heterocyclic framework with the compound , have been designed, synthesized, and evaluated for their potential as anticonvulsants and antidepressants. Some of these compounds demonstrated significant activity, surpassing even reference drugs in efficacy, highlighting the therapeutic potential of such structures (Zhang et al., 2016).
Antitumor and Antimicrobial Activities
Compounds containing azetidine and related heterocyclic systems have been synthesized with the intention of discovering new antitumor and antimicrobial agents. For example, enaminones used as building blocks have led to the development of various heterocycles with promising antitumor and antimicrobial activities (Riyadh, 2011).
Synthesis of Fused β-Lactams
The intramolecular 1,3-dipolar cycloaddition of azido-alkynyl azetidin-2-ones has yielded novel fused β-lactams with potential biological activities. These studies contribute to the understanding of the reactivity and application of azetidine-containing compounds in synthesizing complex molecules with potential pharmacological properties (Davies et al., 1981).
Cardiovascular Agents
1,2,4-Triazolo[1,5-a]pyrimidines, which are structurally related to the compound of interest, have been explored for their coronary vasodilating and antihypertensive activities. This demonstrates the potential application of such compounds in the development of new cardiovascular therapeutic agents (Sato et al., 1980).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
(5-fluoro-1-benzothiophen-2-yl)-[3-[(5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)oxy]azetidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14FN5O2S/c1-10-4-16(24-18(22-10)20-9-21-24)26-13-7-23(8-13)17(25)15-6-11-5-12(19)2-3-14(11)27-15/h2-6,9,13H,7-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTUWXDCWCMDEML-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=NC=NN2C(=C1)OC3CN(C3)C(=O)C4=CC5=C(S4)C=CC(=C5)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14FN5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.